molecular formula C10H16N2O2 B2570730 2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol CAS No. 2176125-07-6

2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol

Cat. No.: B2570730
CAS No.: 2176125-07-6
M. Wt: 196.25
InChI Key: YXKCLBGIDMIKIE-UHFFFAOYSA-N
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Description

The compound “2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol” is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized for various biological activities . The synthesis of oxazole derivatives involves the use of intermediates for the development of new chemical entities in medicinal and pharmaceutical chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

Oxazole derivatives have been used in various chemical reactions due to their wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Scientific Research Applications

  • Synthesis Techniques and Applications in Peptide Synthesis : The cycloaddition of azides to alkynes is a significant synthetic route to 1H-[1,2,3]-triazoles, as demonstrated in the study by Tornøe, Christensen, and Meldal (2002). This method involves a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is highly relevant to the synthesis of compounds like 2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol (Tornøe, Christensen, & Meldal, 2002).

  • Structural Transformations and Ring Synthesis : Research by Sasaki, Ohno, Ito, and Asai (1984) involved synthesizing cyclopentano[c]-s-triazoles by intramolecular ring transformation starting from y-keto-l,3,4-oxadiazoles. This highlights the versatility of cyclopentanone derivatives in synthetic chemistry, which relates to the compound (Sasaki, Ohno, Ito, & Asai, 1984).

  • Crystal Structure and DFT Studies : Ahmed et al. (2016) synthesized and characterized new compounds involving 1,4,5-trisubstituted 1,2,3-triazoles, providing insights into crystal packing, molecular structure, and density functional theory (DFT) calculations. This is relevant for understanding the structural properties and potential applications of similar compounds (Ahmed et al., 2016).

  • Chiral Auxiliaries in Biohydroxylation : The study by Raadt et al. (2000) explored the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, using cyclopentanone as a model compound. This provides insight into the applications of cyclopentanone derivatives in biohydroxylation, which could be relevant for derivatives like this compound (Raadt et al., 2000).

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used against various diseases, showing their importance for the development as potential pharmaceutical agents . This suggests that “2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol” and similar compounds could have potential applications in future medicinal chemistry research.

Properties

IUPAC Name

2-[methyl(1,3-oxazol-4-ylmethyl)amino]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12(5-8-6-14-7-11-8)9-3-2-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKCLBGIDMIKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=N1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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